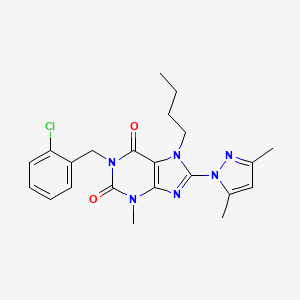

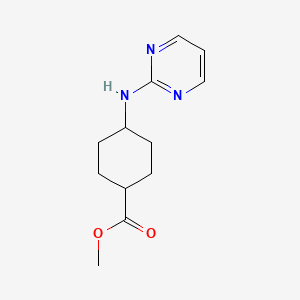

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

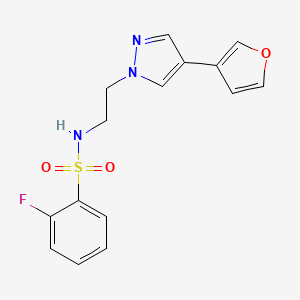

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial Activity and Synthesis of Heterocyclic Derivatives Research on the synthesis and characterization of heterocyclic compounds, such as benzimidazole derivatives, reveals their potential antibacterial activities. These compounds, characterized by their stability and fluorescence properties, demonstrate significant antibacterial effects against various bacteria strains, indicating their applicability in developing new antibacterial agents (Patil et al., 2015).

α-Glucosidase Inhibitors for Diabetes Treatment A study on the synthesis of albendazole derivatives as α-glucosidase inhibitors highlights the potential of such compounds in treating diabetes. These derivatives exhibit significant inhibition of α-glucosidase activity, suggesting their utility in managing blood sugar levels in diabetic patients (Şenkardeş et al., 2022).

Chemical Synthesis Techniques

Microwave-Assisted Synthesis The use of microwave irradiation in synthesizing heterocyclic compounds, such as tetrahydrobenzo[b]thiophene derivatives, showcases an efficient method for producing complex molecules. This technique offers advantages in reaction speed and product yield, emphasizing its importance in medicinal chemistry and drug development (Abdalha et al., 2011).

Antioxidant Activity of Synthesized Compounds Investigations into the antioxidant activity of synthesized compounds, such as N-substituted benzyl/phenyl derivatives, reveal their potential in combating oxidative stress. These studies not only contribute to understanding the chemical properties of these compounds but also their potential therapeutic applications (Ahmad et al., 2012).

Anticancer and Antiviral Properties

Anticancer Agents Targeting Melanoma Research on benzamide derivatives with cytotoxicity against melanoma cells illustrates the potential of such compounds in targeted cancer therapy. These studies are crucial for developing new treatments that are more effective and selective against cancer cells, particularly for conditions like melanoma (Wolf et al., 2004).

Anti-Influenza Virus Activity The synthesis and evaluation of benzamide-based 5-aminopyrazoles and their heterocycles demonstrate significant antiavian influenza virus activity. Such discoveries are vital for developing new antiviral drugs, especially in the face of emerging viral threats (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound acts as an inhibitor of the proteasome, specifically targeting the Leishmania tarentolae proteasome 20S subunit .

Mode of Action

The compound interacts with its target, the proteasome, by binding to it and inhibiting its function . This inhibition disrupts the normal protein degradation process, leading to an accumulation of unneeded or damaged proteins. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been optimized for efficacy in mouse studies . These properties impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are not fully understood yet. It is known that reactions at the benzylic position are very important for synthesis problems . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It is known that the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence its interactions with biomolecules and its effects at the molecular level.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. A related analogue showed suboptimal efficacy in an animal model of Chagas disease .

Properties

IUPAC Name |

1-benzyl-N,N-diethyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-18(4-2)16(21)14-10-11-15(20)19(17-14)12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMDMAOMDMPECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)

![N'-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2473991.png)

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)